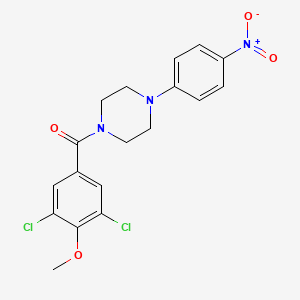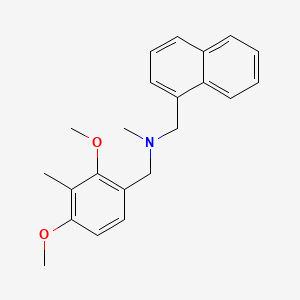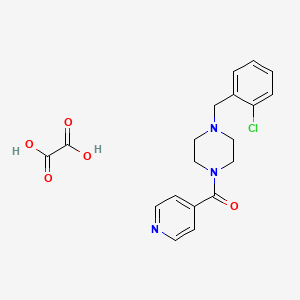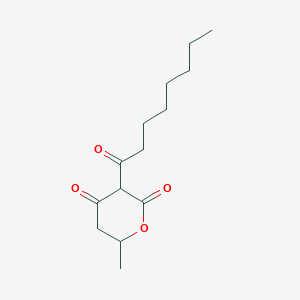
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine (DMNP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMNP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine exerts its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been reported to inhibit the activation of MAPKs, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine also has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is to investigate the in vivo efficacy of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine in animal models of cancer and inflammation. Another direction is to study the pharmacokinetic properties of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, including its absorption, distribution, metabolism, and excretion. Furthermore, the development of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine derivatives with improved biological activity and pharmacokinetic properties could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine can be synthesized by the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 4-nitrophenylpiperazine in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. The synthesis method of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is relatively simple and can be carried out in a few steps, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-27-17-15(19)10-12(11-16(17)20)18(24)22-8-6-21(7-9-22)13-2-4-14(5-3-13)23(25)26/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWMRVQNIHUXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)


![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
